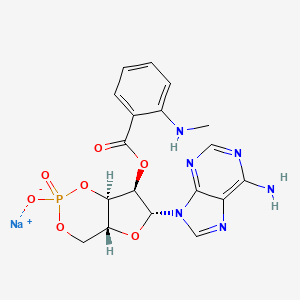
Vinblastine N'b-Oxide Maleic Acid Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vinblastine N’b-Oxide Maleic Acid Salt is a biochemical used for proteomics research . It is an analog of vinca alkaloid n-oxide and is used for the treatment of hyperproliferative diseases . The molecular formula is C50H62N4O14 and the molecular weight is 943.05 .
Synthesis Analysis
Vinblastine is a vinca alkaloid that is commonly used to treat various cancers. The low yield of these vinca alkaloids from the plant and the difficulty of meeting their huge demand around the globe prompted researchers to create a variety of approaches . One such approach involves the use of engineered yeast to produce the alkaloids vindoline and catharanthine, which are precursors of vinblastine .Molecular Structure Analysis
The molecular formula of Vinblastine N’b-Oxide Maleic Acid Salt is C50H62N4O14, and it has a molecular weight of 943.05 .Chemical Reactions Analysis
Vinblastine is a vinca alkaloid antineoplastic agent. The vinca alkaloids are structurally similar compounds comprised of 2 multiringed units: vindoline and catharanthine .Physical and Chemical Properties Analysis
The molecular formula of Vinblastine N’b-Oxide Maleic Acid Salt is C50H62N4O14, and it has a molecular weight of 943.05 .科学的研究の応用
Total Synthesis of Vinblastine
- Stereocontrolled Synthesis : Researchers have developed a stereocontrolled total synthesis method for vinblastine. This method involves a stereoselective construction of the tertiary alcohol through a 1,3-dipolar cycloaddition of nitrile oxide and a Baeyer-Villiger oxidation, indicating progress in the synthetic routes toward vinblastine (Yokoshima, Tokuyama, & Fukuyama, 2010).
Pharmacognosy and Biotechnology
- Catharanthus Alkaloids : The alkaloids from Catharanthus roseus, including vinblastine, have been extensively studied. Vinblastine, a key anticancer drug, has led to Catharanthus roseus becoming a model for biotechnological studies on plant secondary metabolism (van der Heijden, Jacobs, Snoeijer, Hallard, & Verpoorte, 2004).
Semi-synthetic Production Process
- Extraction and Production : A simplified extraction process from Catharanthus roseus has been developed for semi-synthesis of vinblastine. This involves using aqueous acidic solutions and embonic acid, followed by oxidation and reduction steps to produce vinblastine (Verma, Laakso, Seppänen-Laakso, Huhtikangas, & Riekkola, 2007).
Radiolabeling and Imaging
- Radiolabeling for PET Studies : Vinblastine has been radiolabeled with carbon-11 for use in positron-emission-tomography (PET) studies in cancer patients. This allows for the observation of the drug's distribution and pharmacokinetics in the body (Solbach et al., 2007).
Interaction with Tubulin
- Molecular Mechanism : Studies have shown that vinblastine binds to tubulin, affecting microtubule dynamics. This interaction is critical in its role as an anticancer drug (Gigant et al., 2005).
Drug Delivery Systems
- Controlled Drug Release : Research has been conducted on the development of a stimuli-responsive controlled drug release system for vinblastine using magnetically sensitive chitosan capsules. This allows for controlled timing and dose of drug release (Huang et al., 2019).
Vinblastine-Type N-Oxide Alkaloids
- New Alkaloids Discovery : New vinblastine-type N-oxide alkaloids have been isolated from Catharanthus roseus, providing insights into the diversity of compounds related to vinblastine and their potential applications (Zhang et al., 2013).
Targeted Delivery and Controlled Release
- Targeted Delivery in Cancer Cells : The use of superparamagnetic nanoparticles coated with dextran for targeted delivery and controlled release of vinblastine in pancreatic cancer cells has been explored. This method enhances the efficacy of the drug and reduces side effects (Albukhaty et al., 2020).
Drug-DNA Interaction
- Interaction with DNA : Studies have shown that vinblastine interacts with double-stranded DNA, affecting its function. This interaction is important in understanding its mechanism as a chemotherapeutic agent (Tyagi, Charak, & Mehrotra, 2012).
作用機序
Safety and Hazards
将来の方向性
The key issues facing vinca alkaloids applications include establishing an environment-friendly production technique based on microorganisms, as well as increasing bioavailability without causing harm to patient’s health . Similarly engineered yeast strains could produce more than 3,000 other monoterpene indole alkaloids and unnatural analogues .
特性
CAS番号 |
947607-87-6 |
|---|---|
分子式 |
C₅₀H₆₂N₄O₁₄ |
分子量 |
943.05 |
同義語 |
6’-Oxide Vincaleukoblastine (2Z)-2-Butenedioate; (3S,5S,7S,9S)-9-((3aR,3a1R,4R,5S,5aR,10bR)-4-Acetoxy-3a-ethyl-5-hydroxy-8-methoxy-5-(methoxycarbonyl)-6-methyl-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-9-yl)-5-ethyl-5-hydroxy-9-(m |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![MGITC [Malachite green isothiocyanate]](/img/structure/B1148100.png)
![N-[2-(4-Fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1148101.png)

![4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide](/img/structure/B1148110.png)
